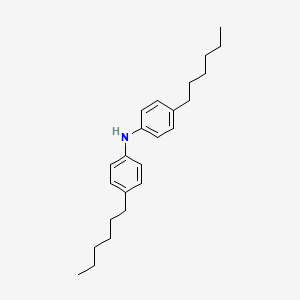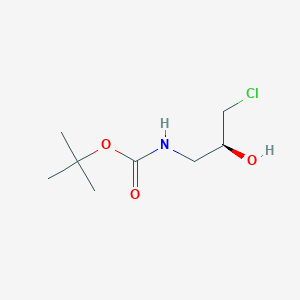
Bis(4-hexylphenyl)amine
Vue d'ensemble
Description
Bis(4-hexylphenyl)amine (BHPA) is an organic compound that is widely used in scientific research. It is a derivative of phenethylamine and is composed of two 4-hexylphenyl groups linked together by an amine group. BHPA has a wide range of applications in the study of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to assess the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements
Bis(4-hexylphenyl)amine derivatives have been utilized in the development of organic field-effect transistors (OFETs) and nonvolatile transistor memory elements. These compounds demonstrate high p-type carrier mobilities in both evaporated and solution-cast films, making them ideal for use in electronic devices. The research highlights the potential of bis(4-hexylphenyl)amine derivatives for creating stable and reversible memory effects even in solution-cast devices (Mushrush et al., 2003).
Low-Dielectric-Constant Fluorinated Polyimides
Bis(4-hexylphenyl)amine derivatives have been involved in synthesizing fluorinated polyimides. These materials exhibit excellent properties like solubility in organic solvents, low moisture absorption, low dielectric constants, and high thermal stability. Such characteristics make them suitable for applications in electronics and aerospace industries (Sheng et al., 2011).
Development of Poly(amine imide)s
The synthesis of novel bis(amine anhydride) monomers, incorporating bis(4-hexylphenyl)amine structures, for the creation of new poly(amine imide)s has been researched. These polymers have high thermal stability, good mechanical properties, and transparency, making them suitable for high-performance material applications (Zhang et al., 2008).
Semiconducting Anthracene Derivatives
Bis(4-hexylphenyl)amine derivatives have been used to synthesize semiconducting anthracene derivatives, showing promising electronic and photophysical properties. Their application in thin-film transistor devices demonstrates high hole mobility, which is beneficial for electronic device fabrication (Hur et al., 2011).
Living Polymerization and Block Copolymerization
The application of bis(4-hexylphenyl)amine derivatives in the living polymerization and block copolymerization of alpha-olefins has been explored. This leads to the creation of high molecular weight polymers with unique properties, beneficial for material science and engineering (Tshuva et al., 2001).
Propriétés
IUPAC Name |
4-hexyl-N-(4-hexylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20,25H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXIMHFLYXQJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)
![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)



![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)
![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)



![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)
